1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacology and Medicinal Chemistry :

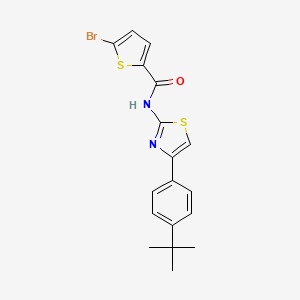

- 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid derivatives have shown potential in pharmacology. For instance, Tueckmantel et al. (1997) synthesized a derivative, 1-benzyl-APDC, which displayed good selectivity for metabotropic glutamate receptors (mGluRs), particularly mGluR6. This suggests its potential as a pharmacological research tool (Tueckmantel, W., Kozikowski, A., Wang, S., Pshenichkin, S., & Wroblewski, J. (1997)).

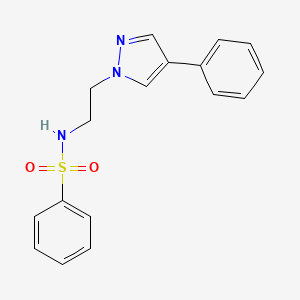

- Similarly, Iwanami et al. (1981) explored benzamides of 1-benzyl-3-aminopyrrolidine for their neuroleptic activity. They found that certain compounds in this series showed promising inhibitory effects on stereotyped behavior in rats, indicating potential as neuroleptics (Iwanami, S., Takashima, M., Hirata, Y., Hasegawa, O., & Usuda, S. (1981)).

Chemistry and Synthesis :

- In the field of organic synthesis, various methods have been developed to create derivatives of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid. Yoshida et al. (1996) reported a large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, derived from L-aspartic acid, which is a key chiral building block for the synthesis of biologically active compounds (Yoshida, T., Takeshita, M., Orita, H., Kado, N., Yasuda, S., Kato, H., & Itoh, Y. (1996)).

- Sreekanth and Jha (2020) developed a microwave-assisted synthesis method for 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives. They reported encouraging yields and confirmed the structures of the products through spectroscopic methods. Their antimicrobial tests identified 1-acetyl-2-benzylpyrrolidine-2-carboxamide as a potent product (Sreekanth, K., & Jha, A. (2020)).

Materials Science :

- In materials science, derivatives of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid have been utilized in the synthesis of polymers and other materials. For instance, Bear et al. (1999) described the biosynthetic stereocopolymer of 3-methylmalic acid, derived from 3-methylaspartic acid, which was used as a hydrolyzable and biocompatible polyester for temporary therapeutic applications (Bear, M., Lozac’h, K., Randriamahefa, S., Langlois, V., Bourbouze, R., & Guérin, P. (1999)).

Analytical Applications :

- Morita and Konishi (2002) explored the use of derivatives of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid in analytical chemistry. They found that N-(3-aminopropyl)pyrrolidine (NAPP), a derivative, served as a selective and sensitive derivatization reagent for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita, H., & Konishi, M. (2002)).

Safety and Hazards

properties

IUPAC Name |

1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJXGCZDMHNSGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2395091.png)

![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2395100.png)

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)